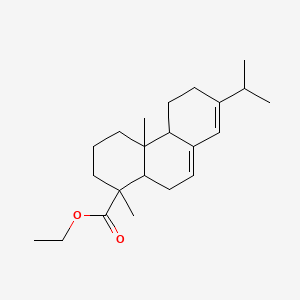

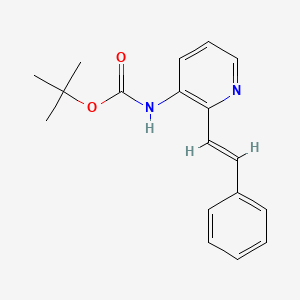

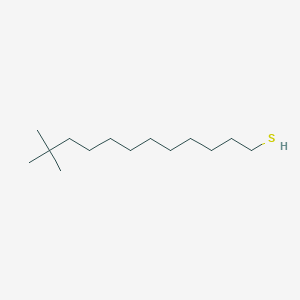

tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

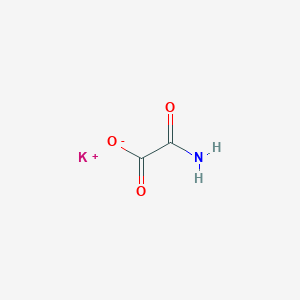

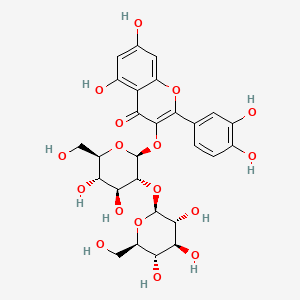

“tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term includes organic compounds (e.g., the ester ethyl carbamate), formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through several methods. One common method involves the reaction of amines with carbon dioxide, forming carbamates in the presence of cesium carbonate and TBAI . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . The 3D structure of carbamates can be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary. For example, the molecular weight of tert-butyl carbamate is 117.1463 .科学的研究の応用

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate”, plays an important role in modern drug discovery and medicinal chemistry . Organic carbamates are structural elements of many approved therapeutic agents . They are specifically designed to make drug−target interactions through their carbamate moiety .

Peptide Bond Surrogate

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .

Modulation of Biological Properties

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Chemical and Paint Industry

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Synthesis of N-Boc-Protected Anilines

“tert-Butyl (E)-(2-styrylpyridin-3-yl)carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

作用機序

Target of Action

Tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are fundamental components of peptides and proteins .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, effectively protecting it from further reactions . This protection is crucial during peptide synthesis, where selective reactions are required . The carbamate linkage can be installed and removed under relatively mild conditions .

Biochemical Pathways

The formation of the carbamate linkage involves a nucleophilic addition-elimination reaction . The amine acts as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the carbamate linkage .

Pharmacokinetics

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is the protection of the amine group. This protection allows for selective reactions to occur elsewhere on the molecule, without the amine group participating . Once the desired reactions have been completed, the protecting group can be removed, revealing the original amine group .

Action Environment

The action of tert-butyl (E)-(2-styrylpyridin-3-yl)carbamate is influenced by environmental factors such as pH and temperature . The installation and removal of the carbamate protecting group occur under acidic conditions . Therefore, the pH of the environment can significantly impact the efficacy of the compound. Additionally, temperature can influence the rate of the reactions . The compound’s stability may also be affected by these factors, as well as others such as light and humidity .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[2-[(E)-2-phenylethenyl]pyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-16-10-7-13-19-15(16)12-11-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPOUOWAGCVIG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)

![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)